Perbenzoic acid
Overview
Description
Perbenzoic acid, also known as peroxybenzoic acid, is an organic compound with the molecular formula C₇H₆O₃. It is a derivative of benzoic acid and is characterized by the presence of a peroxy group (-OOH) attached to the benzene ring. This compound is known for its strong oxidizing properties and is commonly used in organic synthesis, particularly for the oxidation of alkenes to epoxides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perbenzoic acid can be synthesized through several methods. One common method involves the reaction of benzoic acid with hydrogen peroxide in the presence of a strong acid such as methanesulfonic acid. The reaction is exothermic and requires careful temperature control, typically maintained at 25-30°C using an ice-water bath. The reaction mixture is then extracted with benzene to isolate the this compound .
Another method involves the reaction of benzoyl peroxide with sodium methoxide in chloroform. The reaction is carried out at low temperatures (around 0°C) to prevent decomposition. The resulting sodium perbenzoate is then acidified with sulfuric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with efficient cooling systems to manage the exothermic nature of the reactions. The product is typically purified through crystallization or extraction methods to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Perbenzoic acid is primarily known for its oxidation reactions It can oxidize alkenes to epoxides, a reaction commonly used in organic synthesisIt can also oxidize sulfides to sulfoxides and sulfones, and amines to amine oxides .
Common Reagents and Conditions:
Oxidation of Alkenes: this compound reacts with alkenes under mild conditions to form epoxides. This reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.
Oxidation of Sulfides: The oxidation of sulfides to sulfoxides and sulfones is carried out using this compound in the presence of a solvent like chloroform or dichloromethane.
Oxidation of Amines: Amines are oxidized to amine oxides using this compound under similar conditions.
Major Products Formed:
Epoxides: Formed from the oxidation of alkenes.
Sulfoxides and Sulfones: Formed from the oxidation of sulfides.
Amine Oxides: Formed from the oxidation of amines.
Scientific Research Applications
Perbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used as an oxidizing agent in organic synthesis. Its ability to oxidize alkenes to epoxides makes it valuable in the synthesis of various organic compounds.
Biology: this compound is used in the study of oxidative stress and its effects on biological systems. It is also used in the preparation of certain biochemical reagents.
Medicine: While not directly used as a drug, this compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of epoxides, which are important intermediates in the manufacture of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of perbenzoic acid involves the transfer of an oxygen atom to the substrate. In the case of alkene oxidation, the peroxy group of this compound reacts with the double bond of the alkene to form an epoxide. This reaction proceeds through a concerted mechanism, where the oxygen-oxygen bond of the peroxy group is broken, and two new carbon-oxygen bonds are formed simultaneously .
Comparison with Similar Compounds
- Peroxyacetic Acid
- Meta-Chloroperoxybenzoic Acid (mCPBA)
- Peroxyformic Acid
- Trifluoroperacetic Acid
Perbenzoic acid stands out due to its balanced stability and reactivity, making it a versatile reagent in both laboratory and industrial settings.
Properties
IUPAC Name |
benzenecarboperoxoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-7(10-9)6-4-2-1-3-5-6/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRBXWCUXJNEFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239223 | |
Record name | Peroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93-59-4 | |
Record name | Perbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Peroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Peroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.056 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0EZ97V99I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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